molecular formula C12H16 B14678300 1,2,3,4,4a,4b,8a,8b-Octahydrobiphenylene CAS No. 36093-19-3

1,2,3,4,4a,4b,8a,8b-Octahydrobiphenylene

Cat. No.: B14678300
CAS No.: 36093-19-3
M. Wt: 160.25 g/mol
InChI Key: JPPSJCAOWSFHLL-UHFFFAOYSA-N
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Description

1,2,3,4,4a,4b,8a,8b-Octahydrobiphenylene: is a polycyclic hydrocarbon with a unique structure that includes multiple fused rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,4a,4b,8a,8b-Octahydrobiphenylene typically involves the hydrogenation of biphenylene under specific conditions. The process often requires a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the biphenylene rings.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions. The use of advanced catalysts and high-throughput systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,4a,4b,8a,8b-Octahydrobiphenylene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further hydrogenate the compound, although it is already highly saturated.

    Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic positions, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Further hydrogenated hydrocarbons

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

1,2,3,4,4a,4b,8a,8b-Octahydrobiphenylene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex polycyclic compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its stable structure.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1,2,3,4,4a,4b,8a,8b-Octahydrobiphenylene exerts its effects involves its interaction with various molecular targets. The compound’s polycyclic structure allows it to engage in π-π interactions with aromatic systems, making it useful in materials science. Additionally, its stability and reactivity make it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Biphenylene: The parent compound of 1,2,3,4,4a,4b,8a,8b-Octahydrobiphenylene, which has a less saturated structure.

    1,2,3,6,7,8,8a,8b-Octahydrobiphenylene: A similar compound with slight variations in hydrogenation.

    1,2,4a,4b,7,8,8a,8b-Octahydrobiphenylene: Another variant with different hydrogenation patterns.

Uniqueness

This compound is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties. Its high degree of saturation makes it more stable and less reactive compared to its parent compound, biphenylene.

Properties

CAS No.

36093-19-3

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

1,2,3,4,4a,4b,8a,8b-octahydrobiphenylene

InChI

InChI=1S/C12H16/c1-2-6-10-9(5-1)11-7-3-4-8-12(10)11/h1-2,5-6,9-12H,3-4,7-8H2

InChI Key

JPPSJCAOWSFHLL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C3C2C=CC=C3

Origin of Product

United States

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